卡波酚硫砜

描述

Synthesis Analysis

The synthesis of sulfone-related compounds can involve various methods, including the reaction of organolithium compounds with sulfonic acids. For example, the lithium salt of 2,6-difluoro-2'-sulfobenzophenone was synthesized by reacting 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride in THF at -70°C, demonstrating the use of organolithium chemistry in creating functional monomers for high-molecular weight aromatic polymers . Additionally, the synthesis of sulfoximine analogues of carbohydrate-based thiochromans indicates the potential for creating a variety of biologically active compounds through the manipulation of sulfone/sulfoxide functional groups .

Molecular Structure Analysis

The molecular structure of sulfone compounds is characterized by the presence of a sulfonyl group (S=O) bonded to two carbon atoms. The papers discuss the synthesis of various sulfone-containing compounds, such as sulfonic acid-functionalized mesoporous organosilicas and side-chain-sulfonated polyimides . These structures are often used to impart specific properties, such as acidity or proton conductivity, to the materials.

Chemical Reactions Analysis

Sulfone compounds can participate in a variety of chemical reactions. For instance, the vinyl sulfone group acts as a Michael acceptor or a 2π partner in cycloaddition reactions, allowing for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles . The reactivity of sulfone groups also enables the catalytic activity of functionalized amorphous carbon materials in acid-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone-containing compounds are influenced by the presence of the sulfonyl group. For example, sulfonic acid-functionalized mesoporous organosilicas exhibit well-ordered mesoporosity and uniform porosity, with high acid-exchange capacity and catalytic activity . Side-chain-sulfonated polyimides show good solubility in aprotic solvents, high desulfonation temperature, and high proton conductivity, which are desirable properties for applications such as proton-exchange membranes .

科学研究应用

有机磷杀虫剂解毒中的还原代谢

- 卡波酚亚砜(卡波酚的代谢物)在大鼠中经历还原代谢成卡波酚,涉及肝脏酶、NADPH和FAD。这一还原过程可能在减轻某些有机磷杀虫剂的毒性方面发挥作用 (DeBaun 和 Menn,1976)。

大鼠肝脏中的多种还原系统

- 大鼠肝脏微粒体和上清液对卡波酚亚砜和其他杀虫化学品表现出不同的还原系统,受烟酰胺和黄素辅因子的影响。这些系统包括混合功能氧化酶偶联、NADH刺激的微粒体、FAD刺激的和热稳定的非酶促还原系统 (Yoneyama 和 Matsumura,1981)。

在肝外代谢中的作用

- 人肝脏、肾脏和微粒体中的含黄素单加氧酶 (FMO) 和细胞色素 P450 (P450) 系统对有机磷酸酯和氨基甲酸酯硫醚化合物表现出立体选择性亚砜化,表明 FMO1 在肝外代谢中具有重要作用 (Furnes 和 Schlenk,2005)。

在环境分析中的应用

- 卡波酚硫砜已在环境分析的背景下得到研究,特别是在废水处理中。固相萃取和离子对液相色谱等技术被用于检测和定量废水中的磺酸盐,突出了其在环境监测和工业应用中的相关性 (Altenbach 和 Giger,1995)。

聚(偶氮甲亚砜)薄膜中的电子传输

- 对聚(偶氮甲亚砜)的研究,涉及与双(4-氯苯基)亚砜的反应,提供了对薄膜中电子传输机制的见解。这与材料科学领域有关,特别是与半导体特性及其在电子学中的潜在应用有关 (Rusu 等人,2007)。

在催化中的应用

- 涉及卡波酚硫砜等化合物的磺化过程在催化中至关重要。例如,源自碳化和磺化的具有磺酸基团的碳材料在酸催化反应中表现出显着的催化性能,这与化学和材料科学有关 (Okamura 等人,2006)。

作用机制

Target of Action

Carbophenothion sulfone, like its parent compound Carbophenothion , is an organophosphorus compound . The primary targets of these compounds are acetylcholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

Carbophenothion sulfone acts by inhibiting the action of acetylcholinesterase . This inhibition disrupts the signal transduction at the cholinergic synapse . As a result, acetylcholine accumulates in the synapse, leading to overstimulation of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by Carbophenothion sulfone is the cholinergic pathway . By inhibiting acetylcholinesterase, the compound disrupts the normal functioning of this pathway, leading to an excess of acetylcholine in the synapse . This overstimulation can have downstream effects on various physiological processes controlled by the nervous system.

Result of Action

The inhibition of acetylcholinesterase by Carbophenothion sulfone leads to an overstimulation of the nervous system . This can result in a range of symptoms, from nausea and vomiting to loss of consciousness . In severe cases, it can be fatal .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Carbophenothion sulfone For instance, temperature, pH, and the presence of other chemicals can affect the stability of the compound Additionally, the compound’s efficacy can be influenced by the target organism’s exposure level and resistance.

安全和危害

Carbophenothion sulfone is highly toxic. It is fatal if swallowed and toxic in contact with skin . It is also very toxic to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, avoiding release to the environment, and wearing protective gloves/clothing .

属性

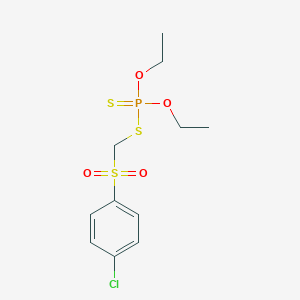

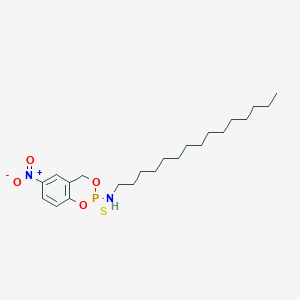

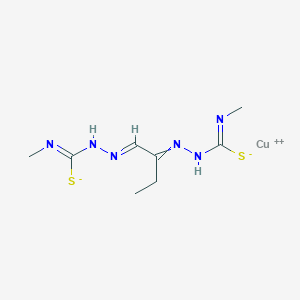

IUPAC Name |

(4-chlorophenyl)sulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO4PS3/c1-3-15-17(18,16-4-2)19-9-20(13,14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXRYOZUHFXMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864701 | |

| Record name | S-[(4-Chlorobenzene-1-sulfonyl)methyl] O,O-diethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbophenothion sulfone | |

CAS RN |

16662-85-4 | |

| Record name | R 1776 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)